molecular formula C12H11F3N2O2 B12817693 (S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid

(S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid

Cat. No.: B12817693
M. Wt: 272.22 g/mol
InChI Key: KMMZYVXGJKPYAX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with trifluoromethyl iodide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can improve their thermal and chemical stability .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The indole ring can participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)7-2-1-3-9-10(7)6(5-17-9)4-8(16)11(18)19/h1-3,5,8,17H,4,16H2,(H,18,19)/t8-/m0/s1

InChI Key

KMMZYVXGJKPYAX-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.